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Compound of Interest

Compound Name: Cy3B NHS Ester

Cat. No.: B12384938

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cy3B NHS Ester is a bright and photostable fluorescent dye commonly used for labeling
oligonucleotides in a variety of applications, including fluorescence microscopy, FRET studies,
and real-time PCR.[1] This cyanine dye is an improved version of the Cy3 dye, offering
significantly increased fluorescence quantum yield and photostability.[2] The N-
hydroxysuccinimide (NHS) ester functional group allows for efficient and specific covalent
labeling of primary amine groups present on modified oligonucleotides, forming a stable amide
bond.[3] This document provides detailed protocols for the conjugation of Cy3B NHS Ester to
amino-modified oligonucleotides, purification of the resulting conjugate, and a guide for
troubleshooting common issues.

Data Presentation

Spectral and Physicochemical Properties of Cy3B NHS
Ester
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Property Value Reference
Molecular Weight 657.21 g/mol [2]
Excitation Maximum (Aex) 559 nm [1]
Emission Maximum (Aem) 570 nm [1]
Extinction Coefficient (g) 130,000 cm—itM—1 [1]
Solubility Water, DMSO, DMF [2]
Reactivity Primary amines [2]

Recommended Reaction Conditions for Oligonucleotide
Conjugation
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Recommended
Parameter Notes
Range/Value

Higher pH increases the rate of
NHS ester hydrolysis, while
lower pH protonates the

pH 8.0-9.0 _ o o
amine, reducing its reactivity. A
pH of 8.5 is often a good

starting point.[3]

Higher temperatures can

increase reaction rate but also
Temperature Room Temperature (20-25°C) )

accelerate hydrolysis of the

NHS ester.

Optimization may be required
] ] depending on the specific
Reaction Time 1 -4 hours ) ] ]
oligonucleotide and desired

labeling efficiency.

) Buffers containing primary
Amine-free buffers (e.g., _ o
] ] ) amines (e.g., Tris) will compete
Buffer Sodium Bicarbonate, Sodium

with the oligonucleotide for
Borate, PBS)

reaction with the NHS ester.

The NHS ester should be
NHS Ester Solvent Anhydrous DMSO or DMF dissolved immediately before

use to minimize hydrolysis.

A molar excess of the dye is

necessary to drive the reaction
Molar Ratio (Dye:Oligo) 5:1t0 20:1 to completion. The optimal

ratio should be determined

empirically.[4]

Experimental Protocols
Preparation of Reagents

a. Amino-Modified Oligonucleotide:
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Dissolve the lyophilized amino-modified oligonucleotide in nuclease-free water to a final
concentration of 1-5 mM.

The concentration should be confirmed by measuring the absorbance at 260 nm (A260).

. Cy3B NHS Ester Stock Solution:

Cy3B NHS Ester is moisture-sensitive.[5] Allow the vial to warm to room temperature before
opening to prevent condensation.

Immediately before use, dissolve the required amount of Cy3B NHS Ester in anhydrous
dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) to a concentration of 10-20
mM.

Prepare this solution fresh for each conjugation reaction as NHS esters are unstable in
solution.

. Conjugation Bulffer:

Prepare a 0.1 M sodium bicarbonate or sodium borate buffer and adjust the pH to 8.5 with
NaOH or HCI.

Filter the buffer through a 0.2 um filter.

Conjugation Reaction

In a microcentrifuge tube, combine the amino-modified oligonucleotide with the conjugation
buffer.

Add the calculated volume of the Cy3B NHS Ester stock solution to the oligonucleotide
solution to achieve the desired molar excess.

Mix the reaction mixture thoroughly by gentle vortexing or pipetting.

Incubate the reaction at room temperature for 2-4 hours, protected from light.

After the incubation, the reaction can be stopped by adding a quenching agent like Tris buffer
to a final concentration of 50 mM, or proceed directly to purification.
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Purification of the Labeled Oligonucleotide

Purification is crucial to remove unreacted dye and unlabeled oligonucleotides.[6]

a. Ethanol Precipitation (for oligonucleotides >18 nt): This method is suitable for removing the

bulk of unincorporated dye.[4]

b.

To the conjugation reaction mixture, add 0.1 volumes of 3 M sodium acetate, pH 5.2.
Add 2.5-3 volumes of ice-cold absolute ethanol.

Mix well and incubate at -20°C for at least 1 hour (or -80°C for 30 minutes).
Centrifuge at high speed (212,000 x g) for 30 minutes at 4°C.

Carefully decant the supernatant containing the unreacted dye.

Wash the pellet with 70% ice-cold ethanol and centrifuge again for 15 minutes.
Remove the supernatant and air-dry the pellet to remove any residual ethanol.

Resuspend the purified Cy3B-labeled oligonucleotide in nuclease-free water or a suitable
buffer.

Gel Filtration Chromatography: This method separates molecules based on their size and is

effective for removing small molecules like unreacted dye from the larger labeled

oligonucleotide.

Equilibrate a desalting column (e.g., Sephadex G-25) with nuclease-free water or a desired
buffer according to the manufacturer's instructions.

Apply the conjugation reaction mixture to the top of the column.
Elute the sample with the equilibration buffer.

The labeled oligonucleotide will elute in the void volume, while the smaller, unreacted dye
molecules will be retained in the column and elute later.
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o Collect the fractions and identify the fractions containing the labeled oligonucleotide by
measuring the absorbance at 260 nm (for the oligonucleotide) and ~559 nm (for Cy3B).

c. High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC provides high-
resolution purification, separating the labeled oligonucleotide from unlabeled oligonucleotide
and free dye.[6]

Column: C18 reverse-phase column.
» Mobile Phase A: 0.1 M Triethylammonium acetate (TEAA) in water.
» Mobile Phase B: Acetonitrile.

o Gradient: A linear gradient from a low percentage of B to a higher percentage of B over 20-
30 minutes. The exact gradient will depend on the length and sequence of the
oligonucleotide and should be optimized.

» Detection: Monitor the elution profile at 260 nm (oligonucleotide) and 559 nm (Cy3B).

o The labeled oligonucleotide will have a longer retention time than the unlabeled
oligonucleotide due to the hydrophobicity of the Cy3B dye. The free dye will also have a
distinct retention time.

o Collect the peak corresponding to the Cy3B-labeled oligonucleotide and lyophilize to remove
the mobile phase.

Quantification of the Labeled Oligonucleotide

o Measure the absorbance of the purified conjugate solution at 260 nm (A260) and 559 nm
(A559) using a spectrophotometer.

» Calculate the concentration of the oligonucleotide using the following formula:
Oligonucleotide Concentration (M) = [A260 - (A559 x CF)] / €260 where:

o A260 is the absorbance at 260 nm.

o A559 is the absorbance at 559 nm.
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o CF is the correction factor for the absorbance of Cy3B at 260 nm (typically around 0.08).
[4]

o €260 is the molar extinction coefficient of the unlabeled oligonucleotide at 260 nm.

o Calculate the concentration of the Cy3B dye using the Beer-Lambert law: Dye Concentration
(M) = A559 / €559 where €559 is the molar extinction coefficient of Cy3B at 559 nm (130,000
M~icm~1).

o The degree of labeling (DOL) or dye-to-oligo ratio can be calculated as: DOL = Dye
Concentration / Oligonucleotide Concentration

Mandatory Visualizations

Amino-Modified Primary Amine Stable Amide Bond Cy3B-Oligonucleotide
Oligonucleotide Conjugate

Conjugation

Reaction

NHS Ester

Cy3B NHS Ester NHS Byproduct

Click to download full resolution via product page

Caption: Chemical reaction pathway for Cy3B NHS Ester conjugation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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